Cytidine diphosphate ribitol

Catalog No.
S568665
CAS No.
3506-17-0
M.F
C14H25N3O15P2
M. Wt
537.31 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cytidine diphosphate ribitol

CAS Number

3506-17-0

Product Name

Cytidine diphosphate ribitol

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-2,3,4,5-tetrahydroxypentyl] hydrogen phosphate

Molecular Formula

C14H25N3O15P2

Molecular Weight

537.31 g/mol

InChI

InChI=1S/C14H25N3O15P2/c15-9-1-2-17(14(24)16-9)13-12(23)11(22)8(31-13)5-30-34(27,28)32-33(25,26)29-4-7(20)10(21)6(19)3-18/h1-2,6-8,10-13,18-23H,3-5H2,(H,25,26)(H,27,28)(H2,15,16,24)/t6-,7+,8+,10-,11+,12+,13+/m0/s1

InChI Key

DPJKHFICSGCNIR-HRENORGGSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC(C(C(CO)O)O)O)O)O

Synonyms

CDP ribitol, cytidine diphosphate ribitol

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC(C(C(CO)O)O)O)O)O

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@H]([C@H]([C@H](CO)O)O)O)O)O

Description

CDP-ribitol is a nucleotide-alditol having cytosine as the nucleobase and ribitol as the alditol portion. It is a conjugate acid of a CDP-ribitol(2-).

Cytidine diphosphate ribitol is a nucleotide sugar that plays a crucial role in the biosynthesis of polysaccharides, particularly in bacterial cell wall components. It consists of a cytidine moiety linked to a diphosphate group and ribitol, a sugar alcohol derived from ribose. The structure can be represented as follows:

  • Chemical Formula: C14H25N3O15P2C_{14}H_{25}N_{3}O_{15}P_{2}
  • Molecular Weight: Approximately 403.176 g/mol

Cytidine diphosphate ribitol is primarily involved in the synthesis of teichoic acids, which are important components of the cell wall in Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus .

, particularly those involving glycosyltransferases. One significant reaction is its conversion into ribitol phosphate, which is then utilized to modify glycoproteins and glycolipids. The synthesis of cytidine diphosphate ribitol occurs via the action of cytidine diphosphate ribitol pyrophosphorylase, which catalyzes the reaction between ribose-5-phosphate and cytidine triphosphate .

Cytidine diphosphate ribitol exhibits vital biological activities, especially in the context of bacterial physiology. It serves as a precursor for the synthesis of wall teichoic acids, which are essential for maintaining cell wall integrity and regulating autolytic enzyme activity . Furthermore, mutations affecting enzymes involved in its metabolism have been linked to diseases such as muscular dystrophy-dystroglycanopathy, highlighting its importance in human health .

The synthesis of cytidine diphosphate ribitol can be accomplished through several methods:

  • Enzymatic Synthesis: This method utilizes specific enzymes such as cytidine diphosphate ribitol pyrophosphorylase to catalyze the reaction between ribose-5-phosphate and cytidine triphosphate .
  • Chemical Synthesis: Chemical approaches involve multi-step reactions that may include protection and deprotection strategies to assemble the nucleotide sugar structure effectively .
  • Recombinant Techniques: Advances in biotechnology allow for the use of recombinant DNA technology to produce enzymes that facilitate the synthesis of cytidine diphosphate ribitol from simpler precursors .

Cytidine diphosphate ribitol has several applications:

  • Biochemical Research: It is used as a substrate in studies investigating glycosylation processes and cell wall biosynthesis.
  • Pharmaceutical Development: Understanding its role in bacterial physiology can aid in developing antibiotics targeting cell wall synthesis pathways.
  • Clinical Diagnostics: Its levels can be measured to assess certain genetic disorders related to glycosylation defects .

Research on cytidine diphosphate ribitol has revealed its interactions with various proteins involved in glycosylation and cell wall biosynthesis. Studies indicate that it interacts with glycosyltransferases, which utilize it to add ribitol phosphate groups to target molecules, influencing their structural properties and biological functions . Additionally, its interaction with other metabolic pathways highlights its role as a key metabolite in cellular processes.

Several compounds share structural similarities with cytidine diphosphate ribitol, each possessing unique features:

Compound NameStructureUnique Features
Cytidine DiphosphateNucleoside diphosphateInvolved in nucleotide metabolism
Uridine DiphosphateNucleoside diphosphatePlays a role in RNA synthesis
Guanosine DiphosphateNucleoside diphosphateKey player in energy transfer (GTP)
Adenosine DiphosphateNucleoside diphosphateCentral to energy metabolism (ATP)

Cytidine diphosphate ribitol is unique due to its specific role in bacterial cell wall biosynthesis and its involvement with teichoic acids, distinguishing it from other nucleotide sugars that primarily participate in nucleic acid metabolism or energy transfer .

Microbial Biosynthetic Routes

Microbial organisms have evolved sophisticated enzymatic machinery for the biosynthesis of cytidine diphosphate ribitol, a critical nucleotide sugar involved in the formation of structural polysaccharides [1] [2]. The microbial biosynthetic pathway represents a well-characterized system that serves as the foundation for understanding cytidine diphosphate ribitol production across different biological systems [3] [4]. In bacterial species, the synthesis of cytidine diphosphate ribitol typically involves a two-step enzymatic process that converts ribulose 5-phosphate to the final activated nucleotide sugar product [7] [25].

The bacterial biosynthetic route demonstrates remarkable efficiency and specificity, with enzymes that have been extensively characterized through biochemical and structural studies [2] [4]. This pathway is essential for the production of teichoic acids and capsular polysaccharides, which are critical components of bacterial cell walls and virulence factors [31] [32]. The enzymatic mechanisms employed by microbial systems provide important insights into the catalytic strategies used for nucleotide sugar activation [28] [43].

Ribitol-5-Phosphate Cytidylyltransferase (TarI) Catalysis

The ribitol-5-phosphate cytidylyltransferase, designated as TarI, represents the terminal enzymatic step in microbial cytidine diphosphate ribitol biosynthesis [2] [4]. This enzyme catalyzes the formation of cytidine diphosphate ribitol from cytidine triphosphate and ribitol 5-phosphate, releasing pyrophosphate as a byproduct [2] [4]. The TarI enzyme has been extensively characterized in multiple bacterial species, including Streptococcus pneumoniae, Staphylococcus aureus, and Bacillus subtilis [3] [4] [6].

Structural analysis of TarI reveals a canonical cytidylyltransferase fold that resembles a Rossmann-fold domain [3]. The enzyme exists as a dimer in its crystalline form, with each monomer containing approximately 237 amino acids [3] [6]. The crystal structure of Streptococcus pneumoniae TarI has been determined both in its apo form and in complex with cytidine diphosphate, providing detailed insights into substrate binding and catalytic mechanism [2] [3].

The catalytic mechanism of TarI involves the formation of a ternary complex between the enzyme, cytidine triphosphate, and ribitol 5-phosphate before catalysis occurs [2] [4]. Kinetic studies have revealed that TarI exhibits remarkable substrate specificity, with a 650-fold kinetic preference for cytidylyl transfer to ribitol 5-phosphate over ribulose 5-phosphate [43] [25]. This high degree of specificity ensures the efficient production of cytidine diphosphate ribitol rather than alternative nucleotide sugars [43].

The enzyme follows an ordered sequential mechanism, where ribitol 5-phosphate serves as the initial substrate to bind, followed by cytidine triphosphate [4] [26]. Product release occurs in a specific order, with cytidine diphosphate ribitol being released before pyrophosphate [4] [26]. This ordered mechanism contributes to the overall efficiency of the enzymatic process and prevents nonproductive substrate binding [43].

Functional analysis has demonstrated that TarI is essential for bacterial viability in species that rely on ribitol phosphate-containing cell wall components [2] [4]. Attempts to create null mutants of the tarI gene have been unsuccessful, indicating that cytidine diphosphate ribitol production is critical for normal cellular function [2] [31]. The enzyme's activity can be measured through pyrophosphate release assays and mass spectrometric detection of the cytidine diphosphate ribitol product [2] [4].

NADPH-Dependent Reductase (TarJ) Interactions

The NADPH-dependent reductase TarJ catalyzes the preceding step in microbial cytidine diphosphate ribitol biosynthesis, converting ribulose 5-phosphate to ribitol 5-phosphate using NADPH as the electron donor [2] [7] [11]. This enzyme is classified as an alcohol dehydrogenase that exhibits strict specificity for NADPH over NADH [11]. The TarJ enzyme is found in bacterial species where it works in conjunction with TarI to complete the biosynthetic pathway [7] [28].

The reductase activity of TarJ is essential for providing the ribitol 5-phosphate substrate required by the subsequent cytidylyltransferase reaction [2] [7]. Kinetic analysis has revealed that TarJ exhibits zinc dependence, requiring zinc ions for optimal catalytic activity [11]. The enzyme demonstrates high affinity for ribulose 5-phosphate and maintains strict cofactor specificity for NADPH [9] [11].

In some bacterial systems, particularly Haemophilus influenzae, the reductase and cytidylyltransferase activities are found within a single bifunctional enzyme designated Bcs1 [7] [28]. This bifunctional enzyme catalyzes both the reduction of ribulose 5-phosphate and the subsequent cytidylyltransfer reaction in a coordinated manner [7] [25]. However, detailed kinetic analysis has demonstrated that substrate channeling does not occur between the two active sites, and the ribitol 5-phosphate intermediate is released and must diffuse to the cytidylyltransferase active site [43] [28].

The interaction between TarJ and TarI in species where they exist as separate enzymes involves the formation of a stable hetero-oligomeric complex [31]. This complex formation has been demonstrated through native purification procedures where both enzymes co-purify through multiple chromatographic steps [31]. The stability of this complex suggests that there may be specific protein-protein interactions that facilitate efficient substrate transfer between the reductase and cytidylyltransferase activities [31].

Steady-state kinetic analysis of the coupled TarIJ system has revealed a 100-fold difference in turnover rates between the reductase and cytidylyltransferase activities, with the reductase being rate-limiting [7] [28]. Rapid mixing experiments have shown that ribitol 5-phosphate accumulates to approximately 12 micromolar at steady state, which is 100-fold lower than the observed Michaelis constant for this intermediate [7] [28]. These findings indicate that the overall efficiency of cytidine diphosphate ribitol synthesis depends critically on the reductase activity [7] [28].

Eukaryotic CDP-Ribitol Production

Eukaryotic systems have evolved distinct enzymatic pathways for cytidine diphosphate ribitol biosynthesis that differ significantly from their microbial counterparts [12] [15]. The discovery of cytidine diphosphate ribitol in mammalian tissues represents a relatively recent advancement in understanding eukaryotic glycobiology [12] [13]. The eukaryotic pathway involves specialized enzymes that have been implicated in important physiological processes, particularly in the glycosylation of dystroglycan proteins [12] [15] [35].

The eukaryotic biosynthetic route demonstrates unique features that distinguish it from bacterial systems, including different substrate preferences and cellular localization patterns [15] [23]. Research has revealed that eukaryotic cytidine diphosphate ribitol production is essential for proper protein glycosylation and is associated with several genetic disorders when disrupted [12] [35] [36]. The pathway components include both cytidylyltransferase and reductase activities, but these are distributed among different enzyme families compared to bacterial systems [12] [23].

Isoprenoid Synthase Domain-Containing Protein (ISPD) Function

The isoprenoid synthase domain-containing protein serves as the primary cytidylyltransferase responsible for cytidine diphosphate ribitol synthesis in eukaryotic cells [12] [15] [16]. This enzyme catalyzes the formation of cytidine diphosphate ribitol from cytidine triphosphate and ribitol 5-phosphate, similar to the bacterial TarI enzyme but with distinct structural and kinetic properties [12] [15]. The human isoprenoid synthase domain-containing protein shows a canonical amino-terminal cytidylyltransferase domain linked to a carboxyl-terminal domain that is absent in bacterial cytidylyltransferase homologues [16] [39].

Functional studies have demonstrated that isoprenoid synthase domain-containing protein exhibits cytidylyltransferase activity toward multiple pentose phosphates, including ribulose 5-phosphate, ribose 5-phosphate, and ribitol 5-phosphate [16]. Among these substrates, ribitol 5-phosphate serves as the preferred substrate for cytidine diphosphate ribitol formation [15] [16]. The enzyme's substrate specificity has been confirmed through liquid chromatography quadrupole time-of-flight mass spectrometry and two-dimensional nuclear magnetic resonance spectroscopy [16].

The crystal structure of human isoprenoid synthase domain-containing protein reveals important details about its catalytic mechanism and substrate binding properties [16]. The amino-terminal cytidylyltransferase domain adopts a typical nucleotidyltransferase fold, while the carboxyl-terminal domain appears to play a regulatory or structural role [16] [39]. Disease-associated mutations in the isoprenoid synthase domain-containing protein gene are distributed throughout both domains, suggesting that both regions are functionally important [35] [36].

Cellular localization studies indicate that isoprenoid synthase domain-containing protein is present in the cytosol, where it can access the necessary substrates for cytidine diphosphate ribitol synthesis [15] [16]. The enzyme's maximum velocity is approximately 30-fold lower than that observed with bacterial cytidylyltransferases, reflecting the lower metabolic demand for cytidine diphosphate ribitol in eukaryotic cells compared to bacteria [15].

The physiological importance of isoprenoid synthase domain-containing protein function is demonstrated by the severe consequences of genetic mutations in this enzyme [35] [36] [37]. Mutations in the isoprenoid synthase domain-containing protein gene are associated with dystroglycanopathies, including Walker-Warburg syndrome and various forms of congenital muscular dystrophy [35] [36] [37]. These conditions result from defective glycosylation of alpha-dystroglycan, which requires cytidine diphosphate ribitol as a substrate for proper modification [12] [35].

Complementation studies using bacterial cytidylyltransferases have confirmed that the cytidylyltransferase activity of isoprenoid synthase domain-containing protein is essential for its function in dystroglycan glycosylation [15]. Expression of bacterial TarI can rescue the glycosylation defects observed in cells lacking functional isoprenoid synthase domain-containing protein, demonstrating that cytidine diphosphate ribitol synthesis is the critical function of this enzyme [15].

Aldo-Keto Reductase (AKR) Family Contributions

The aldo-keto reductase family plays a crucial role in providing the ribitol 5-phosphate substrate required for eukaryotic cytidine diphosphate ribitol biosynthesis [5] [23]. These enzymes catalyze the reduction of various aldose and ketose substrates to their corresponding alcohol forms using NADPH as the electron donor [18] [19] [20]. In the context of cytidine diphosphate ribitol production, specific aldo-keto reductase family members contribute to ribitol 5-phosphate formation through multiple pathways [5] [23].

Aldo-keto reductase family 1 member B1, commonly known as aldose reductase, represents the most extensively studied enzyme in this family with respect to ribitol production [21] [22] [23]. This enzyme catalyzes the NADPH-dependent reduction of ribose to ribitol, which can subsequently be phosphorylated to ribitol 5-phosphate [5] [23]. Research has demonstrated that the ribose reduction pathway is the endogenous pathway that contributes most significantly to ribitol 5-phosphate production in human embryonic kidney cells [5] [23].

The kinetic properties of aldo-keto reductase family 1 member B1 include a Michaelis constant of 1.35 millimolar for ribose 5-phosphate reduction and a pH optimum in the range of 5.5 to 6.0 [9]. The enzyme exhibits broad substrate specificity, reducing various aldehydes and ketones to their corresponding alcohols [21] [22]. Beyond ribose, aldo-keto reductase family 1 member B1 can reduce other substrates including erythrose 4-phosphate, erythrose, and glyceraldehyde [9].

Aldo-keto reductase family 1 member A1 and aldo-keto reductase family 1 member C1 also contribute to ribitol production, albeit to a lesser extent than aldo-keto reductase family 1 member B1 [5] [23]. These enzymes demonstrate moderate activity toward ribose and related substrates, providing alternative pathways for ribitol formation [5] [23]. The combined activity of multiple aldo-keto reductase family members ensures robust ribitol 5-phosphate production under various cellular conditions [5] [23].

The regulation of aldo-keto reductase gene expression involves the transcription factor nuclear factor erythroid 2 p45-related factor 2, which binds to antioxidant response elements in the promoter regions of these genes [22]. Under conditions of oxidative stress, nuclear factor erythroid 2 p45-related factor 2 translocates to the nucleus and upregulates aldo-keto reductase expression [22]. This regulatory mechanism ensures that ribitol production capacity can be increased in response to cellular stress conditions [22].

The physiological significance of aldo-keto reductase family contributions to cytidine diphosphate ribitol biosynthesis is highlighted by studies demonstrating that pharmacological inhibition of these enzymes reduces cytidine diphosphate ribitol levels [15]. Treatment with the aldose reductase inhibitor Sorbinil decreases baseline cytidine diphosphate ribitol levels in cultured cells and mouse muscle tissue [15]. This finding confirms that aldo-keto reductase activity is essential for maintaining adequate ribitol 5-phosphate substrate availability [15].

EnzymeOrganismSubstrateProductKm (μM)Function
TarIStreptococcus pneumoniaeCTP + Ribitol-5-phosphateCDP-ribitol + PyrophosphateNot specifiedCytidylyltransferase activity
TarIStaphylococcus aureusCTP + Ribitol-5-phosphateCDP-ribitol + PyrophosphateNot specifiedCytidylyltransferase activity
TarJStreptococcus pneumoniaeNADPH + Ribulose-5-phosphateNADP+ + Ribitol-5-phosphateNot specifiedRibulose-5-phosphate reduction
TarJStaphylococcus aureusNADPH + Ribulose-5-phosphateNADP+ + Ribitol-5-phosphateNot specifiedRibulose-5-phosphate reduction
Bcs1Haemophilus influenzaeCTP + Ribitol-5-phosphateCDP-ribitol + Pyrophosphate~1200Cytidylyltransferase activity
Human ISPDHomo sapiensCTP + Ribitol-5-phosphateCDP-ribitolNot specifiedCytidylyltransferase activity
AKR1B1Homo sapiensNADPH + RiboseNADP+ + Ribitol1350Ribitol formation

Wall Teichoic Acid Biosynthesis in Gram-Positive Pathogens

Wall teichoic acids constitute approximately 50-60% of the cell wall mass in Gram-positive bacteria and serve multiple critical functions including cell shape determination, regulation of cell division, and virulence [5] [6]. Cytidine diphosphate ribitol functions as the activated donor substrate for ribitol phosphate polymerization in the biosynthesis of poly(ribitol phosphate) wall teichoic acids in several clinically important pathogens [7] [8].

In Staphylococcus aureus, the synthesis of cytidine diphosphate ribitol is catalyzed by a two-enzyme system consisting of TarJ and TarI [9] [7]. TarJ functions as a nicotinamide adenine dinucleotide phosphate-dependent ribulose 5-phosphate reductase, converting ribulose 5-phosphate to ribitol 5-phosphate with a turnover number of 0.4-0.8 s⁻¹ [10]. Subsequently, TarI acts as a cytidylyltransferase, condensing ribitol 5-phosphate with cytidine triphosphate to form cytidine diphosphate ribitol and pyrophosphate [9] [11]. The organism possesses duplicated gene clusters for cytidine diphosphate ribitol synthesis, with both tarIJ and tarI'J' gene pairs demonstrating functional redundancy, although tarIJ appears to be the primary active system [10].

Streptococcus pneumoniae employs a similar biosynthetic mechanism through TarI and TarJ enzymes encoded within the lic region of the pneumococcal genome [12] [13]. The pneumococcal TarJ exhibits kinetic parameters comparable to its staphylococcal counterpart, with a Km value of 61 μM for ribulose 5-phosphate and a kcat of 0.5 s⁻¹ [14]. These enzymes are essential for pneumococcal growth, as demonstrated by the inability to generate knockout mutants, indicating their critical role in maintaining cell wall integrity [12] [13].

In Bacillus subtilis, cytidine diphosphate ribitol synthesis follows the same enzymatic pathway, with the resulting activated ribitol serving as substrate for TagF-mediated polymerization of ribitol phosphate repeats [15] [6]. The poly(ribitol phosphate) chains typically contain 45-60 repeating units and are essential for maintaining proper cell morphology, as B. subtilis strains lacking functional wall teichoic acids become spherical rather than maintaining their characteristic rod shape [6].

Research has demonstrated that wall teichoic acid biosynthesis represents a validated therapeutic target, particularly in methicillin-resistant Staphylococcus aureus strains where disruption of cytidine diphosphate ribitol synthesis potentiates β-lactam antibiotic activity [5] [16]. The synthetic lethality observed when combining wall teichoic acid biosynthesis inhibition with β-lactam treatment suggests fundamental interactions between peptidoglycan and wall teichoic acid assembly pathways [16].

Capsular Polysaccharide Assembly in Haemophilus influenzae

Haemophilus influenzae serotypes a and b utilize cytidine diphosphate ribitol as the activated precursor for capsular polysaccharide synthesis, representing a distinct application of this nucleotide sugar in prokaryotic systems [17] [18] [19]. Unlike the Gram-positive bacteria that employ separate reductase and cytidylyltransferase enzymes, H. influenzae synthesizes cytidine diphosphate ribitol through bifunctional enzymes that catalyze both the reduction and cytidylylation reactions within a single polypeptide chain [18] [19].

In H. influenzae type b, the bifunctional enzyme Bcs1 catalyzes the sequential conversion of ribulose 5-phosphate to ribitol 5-phosphate and subsequently to cytidine diphosphate ribitol [18] [20]. The enzyme exhibits ordered kinetics with reduction preceding cytidylyl transfer, demonstrating a 650-fold kinetic preference for cytidylyl transfer to ribitol 5-phosphate over ribulose 5-phosphate [18]. Rapid mixing experiments have revealed that ribitol 5-phosphate accumulates to approximately 12 μM at steady state, which is 100-fold lower than the observed Km for this intermediate, indicating efficient channeling between the two active sites [18].

H. influenzae type a employs the bifunctional enzyme Acs1, which shares 96% sequence identity with H. influenzae type b Orf1 [19] [21]. Acs1 demonstrates both ribitol 5-phosphate dehydrogenase activity, specific for ribulose 5-phosphate and nicotinamide adenine dinucleotide phosphate, and cytidine diphosphate ribitol pyrophosphorylase activity [19]. The enzyme can support the estimated in vivo rate of ribitol 5-phosphate incorporation, calculated as approximately 15 nmol min⁻¹ mg protein⁻¹ based on capsule biosynthesis requirements [19].

The resulting cytidine diphosphate ribitol serves as substrate for the assembly of serotype-specific capsular polysaccharides. In H. influenzae type b, the capsule consists of repeating units of [→3)-β-D-ribose-(1→1)-D-ribitol-5-phosphate→], while type a capsules contain [→4)-β-D-glucose-(1→4)-D-ribitol-5-phosphate→] repeating units [17] [22]. These capsular polysaccharides function as major virulence factors, enabling immune evasion through impairment of phagocytosis and resistance to complement-mediated killing [23].

The H. influenzae type b capsular polysaccharide, polyribosyl-ribitol-phosphate, serves as the antigen component in conjugate vaccines that have dramatically reduced the incidence of invasive H. influenzae disease [24]. The success of these vaccines demonstrates the critical importance of ribitol-containing polysaccharides in bacterial pathogenesis and their potential as therapeutic targets [23].

Eukaryotic Systems

α-Dystroglycan Glycosylation in Muscular Tissue

α-Dystroglycan represents the primary substrate for cytidine diphosphate ribitol-dependent glycosylation in mammalian systems, where ribitol phosphate modifications are essential for generating functional laminin-binding epitopes [25] [26] [27]. The glycosylation process involves the sequential action of three key enzymes: isoprenoid synthase domain-containing protein, which synthesizes cytidine diphosphate ribitol; fukutin; and fukutin-related protein, both of which transfer ribitol phosphate groups from cytidine diphosphate ribitol to the growing glycan chain on α-dystroglycan [26] [28].

Isoprenoid synthase domain-containing protein functions as the rate-limiting enzyme in cytidine diphosphate ribitol biosynthesis within mammalian cells [27] [28]. The enzyme catalyzes the condensation of ribitol 5-phosphate with cytidine triphosphate to generate cytidine diphosphate ribitol, which serves as the activated donor substrate for subsequent ribitol phosphate transfer reactions [26]. Research has demonstrated that isoprenoid synthase domain-containing protein overexpression increases ribitol incorporation into α-dystroglycan in wild-type cells, indicating that cytidine diphosphate ribitol levels represent a limiting factor in the glycosylation process [27].

Fukutin-related protein and fukutin function as ribitol 5-phosphate transferases that utilize cytidine diphosphate ribitol as substrate to extend the O-mannosyl glycan chain on α-dystroglycan [26] [27] [28]. These enzymes specifically recognize the CoreM3 glycan structure [GalNAc-β1-3GlcNAc-β1-4(P-6)Man-α1-Thr/Ser] and catalyze the addition of ribitol phosphate moieties to generate the mature functional glycan required for laminin binding [27] [29].

The resulting ribitol phosphate-modified α-dystroglycan serves as a cellular receptor for multiple extracellular matrix proteins including laminin, agrin, perlecan, neurexin, and pikachurin [30] [31]. This glycoprotein forms a critical structural link between the basement membrane and the actin cytoskeleton through its association with the dystrophin-glycoprotein complex, providing essential mechanical stability to muscle fibers [25] [29].

Deficiencies in cytidine diphosphate ribitol synthesis or utilization result in dystroglycanopathies, a group of muscular dystrophies characterized by hypoglycosylation of α-dystroglycan and consequent loss of laminin-binding activity [25] [32] [33]. These disorders range from mild limb-girdle muscular dystrophy to severe congenital forms including Walker-Warburg syndrome and muscle-eye-brain disease [27] [32].

Therapeutic approaches targeting cytidine diphosphate ribitol metabolism have shown promising results in experimental models. Oral ribitol supplementation has been demonstrated to increase tissue levels of ribitol 5-phosphate and cytidine diphosphate ribitol, leading to restoration of functional α-dystroglycan glycosylation in fukutin-related protein mutant mice [29] [34]. Combined treatment with ribitol supplementation and isoprenoid synthase domain-containing protein overexpression produces synergistic effects, increasing functional α-dystroglycan levels to 40% of normal in cardiac muscle and more than 20% in limb and diaphragm muscles [27].

Recent clinical trials have evaluated both ribitol and ribose supplementation as potential therapies for limb-girdle muscular dystrophy type 2I caused by fukutin-related protein mutations [30] [35]. While both compounds can increase cytidine diphosphate ribitol levels, ribitol demonstrates superior metabolic profiles with reduced formation of advanced glycation end products compared to ribose treatment [30].

Ribitol Phosphate Modification of Extracellular Matrix Proteins

Beyond α-dystroglycan, cytidine diphosphate ribitol-mediated ribitol phosphate modifications extend to various extracellular matrix proteins, contributing to the structural integrity and functional properties of connective tissues [31] [36]. The ribitol phosphate moiety represents a novel post-translational modification in mammalian systems, previously unknown in human biology until recent discoveries in dystroglycanopathy research [32] [37].

Fibronectin represents a key substrate for fukutin-related protein-dependent modifications that influence extracellular matrix organization [38]. Research has revealed that fukutin-related protein directs sialylation of fibronectin through a process that requires functional cytidine diphosphate ribitol metabolism [38]. This modification is essential for collagen recruitment to the muscle basement membrane and proper extracellular matrix assembly [38]. Deficiencies in fukutin-related protein function result in altered fibronectin glycosylation patterns that disrupt normal collagen fibril organization and basement membrane stability [38].

Laminin and other basement membrane components interact with ribitol phosphate-modified proteins to form stable extracellular matrix networks [31] [39]. The ribitol phosphate modifications facilitate protein-protein interactions that are critical for maintaining the structural integrity of basement membranes in muscle, brain, and eye tissues [31]. These interactions are particularly important in tissues subjected to mechanical stress, where the dystrophin-glycoprotein complex must provide robust linkage between intracellular and extracellular structures [29].

Collagen and proteoglycans also participate in extracellular matrix networks that depend on proper ribitol phosphate modifications for optimal function [40] [39]. While direct ribitol phosphate modification of these proteins has not been definitively established, their interactions with ribitol phosphate-containing glycoproteins suggest important functional relationships [39]. Disruption of ribitol phosphate metabolism affects the organization and stability of collagen networks, particularly in muscle basement membranes where mechanical forces require robust extracellular matrix architecture [25].

The functional significance of ribitol phosphate modifications in extracellular matrix biology extends beyond structural roles to include signaling functions. Modified proteins serve as ligands for cellular receptors that regulate cell adhesion, migration, and differentiation processes [31]. The loss of these modifications in dystroglycanopathies disrupts normal cell-matrix interactions, contributing to the progressive muscle degeneration characteristic of these disorders [32] [33].

Therapeutic strategies targeting extracellular matrix ribitol phosphate modifications focus on restoring normal cytidine diphosphate ribitol metabolism through substrate supplementation and enzyme replacement approaches [25] [41]. Prodrug derivatives of cytidine diphosphate ribitol have been developed to overcome cellular permeability limitations, enabling direct delivery of the activated substrate to support ribitol phosphate transfer reactions [25] [41]. These approaches represent promising avenues for treating not only dystroglycanopathies but potentially other disorders involving extracellular matrix dysfunction.

XLogP3

-6.5

Other CAS

3506-17-0

Wikipedia

CDP-ribitol

Dates

Last modified: 02-18-2024

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